Seletalisib vs. Idelalisib: Comparative PI3Kδ Potency and Isoform Selectivity
Seletalisib demonstrates potent inhibition of PI3Kδ with an IC50 of 12 nM . A direct cross-study comparison with idelalisib reveals distinct selectivity fingerprints. Idelalisib exhibits an IC50 of 2.5 nM for PI3Kδ, but its selectivity over other Class I isoforms is lower (89 nM for PI3Kα, 565 nM for PI3Kβ, and 820 nM for PI3Kγ) [1]. In contrast, seletalisib shows a higher selectivity window for PI3Kδ over these same isoforms, ranging from 24- to 303-fold . This indicates that while idelalisib may have slightly higher absolute potency on PI3Kδ, seletalisib offers a cleaner pharmacological profile with a wider margin against other Class I PI3Ks, which is crucial for minimizing off-target effects in cellular and in vivo studies.
| Evidence Dimension | Biochemical IC50 and Selectivity Profile |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 12 nM; Selectivity over PI3Kα/β/γ = 24- to 303-fold. |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2.5 nM; PI3Kα IC50 = 89 nM, PI3Kβ IC50 = 565 nM, PI3Kγ IC50 = 820 nM. |
| Quantified Difference | Idelalisib has 4.8-fold greater potency on PI3Kδ, but seletalisib has a superior selectivity ratio against PI3Kα (idelalisib 35.6-fold vs. seletalisib up to 303-fold). |
| Conditions | Biochemical assays with recombinant PI3K isoforms; [ATP] not specified. |
Why This Matters
This data informs selection when minimizing off-target PI3K activity is paramount for a study, as seletalisib provides a wider functional window to attribute effects specifically to PI3Kδ inhibition.
- [1] Winkler DG, Faia KL, DiNitto JP, Ali JA, White KF, Brophy EE, Pink MM, Proctor JL, Lussier J, Martin CM, Hoyt JG, Tillotson B, Murphy EL, Lim AR, Thomas BD, MacDougall JR, Ren P, Liu Y, Li LS, Jessen KA, Fritz CC, Dunbar JL, Porter JR, Rommel C, Palombella VJ, Changelian PS, Kutok JL. PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflammatory disease models. Chem Biol. 2013 Nov 21;20(11):1364-74. View Source
